Pinobanksin 5-methyl ether

Description

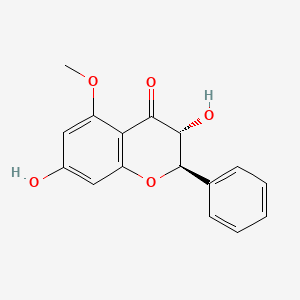

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMIDMFTGGTHOH-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922934 | |

| Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87620-04-0, 119309-36-3 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin-5-methylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119309363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dihydroxy-5-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Pinobanksin 5-Methyl Ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Pinobanksin (B127045) 5-methyl ether, a flavonoid of growing interest in the scientific community. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's origins, quantification, and biological context.

Introduction

Pinobanksin 5-methyl ether is a naturally occurring flavonoid, a class of secondary metabolites in plants known for their diverse biological activities. As a derivative of pinobanksin, this methylated form exhibits unique properties that make it a subject of investigation for its potential therapeutic applications. Understanding its natural sources is a critical first step in its journey from a natural product to a potential pharmaceutical agent.

Natural Sources of Pinobanksin 5-Methyl Ether

Pinobanksin 5-methyl ether is predominantly found in two major natural reservoirs: bee propolis and various plant species, particularly from the Populus genus.

Bee Propolis

Propolis, a resinous substance produced by honeybees from plant exudates, is a significant and chemically diverse source of Pinobanksin 5-methyl ether. The composition of propolis, including the concentration of this flavonoid, is highly dependent on the geographical location and the local flora visited by the bees. Propolis from regions with a prevalence of poplar trees is often rich in this compound. Studies have identified Pinobanksin 5-methyl ether in propolis samples from various parts of the world, including Europe, Asia, and the Americas[1][2][3].

The primary plant precursors for propolis rich in Pinobanksin 5-methyl ether are species of the Populus genus, commonly known as poplars, aspens, and cottonwoods[4].

Plant Sources

Direct analysis of plant tissues has confirmed the presence of Pinobanksin 5-methyl ether. The primary plant sources identified are:

-

Populus Species: Bud exudates of various poplar species are a direct source of this flavonoid. Populus nigra (black poplar) is a particularly noteworthy source[4][5].

-

Other Plant Species: While the Populus genus is the most cited source, related flavonoids are found in a wide array of plants. Research on the plant origins of propolis has indirectly pointed to other potential plant sources. For instance, studies on Philippine propolis have identified related compounds in the exudates of mango (Mangifera indica), jackfruit (Artocarpus heterophyllus), pili (Canarium ovatum), caimito (Chrysophyllum cainito), and chico (Achras sapota)[6]. However, the direct quantification of Pinobanksin 5-methyl ether in these species requires further investigation.

Quantitative Analysis of Pinobanksin 5-Methyl Ether in Natural Sources

The concentration of Pinobanksin 5-methyl ether can vary significantly depending on the source, geographical origin, and extraction method. While a comprehensive database is still emerging, the following table summarizes available data from scientific literature.

| Natural Source | Plant Precursor/Species | Geographic Origin | Concentration (% of Extract) | Analytical Method | Reference |

| Propolis | Populus spp. | Northern India | Present, not quantified | UHPLC-DAD-QToF-MS/MS | [7] |

| Propolis | Populus spp. | Northern Spain | Identified, not quantified | UHPLC-DAD-MS/MS | [2] |

| Propolis | Not Specified | Chile | Identified, not quantified | HPLC-ESI-QTOF-MS/MS | [1][3] |

| Poplar Buds | Populus nigra | Not Specified | Present, not quantified | HPLC, MS, NMR | [4] |

| Poplar Buds | Populus spp. | Not Specified | Identified as a flagship compound in flavonoid-type extracts | LC-UV-ESI-qTOF-MS/MS | [5] |

Note: Quantitative data for Pinobanksin 5-methyl ether is often not reported as a discrete value but as part of a broader flavonoid profile. The term "Present" or "Identified" indicates that the compound was detected but not quantified in the cited study.

Experimental Protocols

The extraction and quantification of Pinobanksin 5-methyl ether from natural sources are critical for research and development. The following sections provide a synthesized overview of the methodologies cited in the literature.

Extraction of Pinobanksin 5-Methyl Ether

A common method for extracting flavonoids, including Pinobanksin 5-methyl ether, from propolis and plant materials is solvent extraction.

Objective: To extract Pinobanksin 5-methyl ether from raw propolis or plant bud exudates.

Materials:

-

Raw propolis or dried plant buds

-

Ethanol (B145695) (70-96%)

-

Grinder or mortar and pestle

-

Shaker or magnetic stirrer

-

Filter paper or centrifugation apparatus

-

Rotary evaporator

Protocol:

-

Sample Preparation: Grind the raw propolis or dried plant buds into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Macerate the powdered sample in ethanol at a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Agitate the mixture for 24-48 hours at room temperature.

-

-

Filtration/Centrifugation: Separate the ethanolic extract from the solid residue by filtration or centrifugation.

-

Concentration: Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Drying: Dry the extract completely, for example, by freeze-drying, to remove any residual solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is the standard method for the quantification of Pinobanksin 5-methyl ether.

Objective: To separate and quantify Pinobanksin 5-methyl ether in the crude extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Pinobanksin 5-methyl ether analytical standard

Protocol:

-

Standard Preparation: Prepare a stock solution of the Pinobanksin 5-methyl ether standard in a suitable solvent (e.g., methanol (B129727) or ethanol). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve a known amount of the dried crude extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Gradient Program: A typical gradient might start at 20% B, increase to 90% B over 40 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: DAD at a wavelength of approximately 290 nm, or MS in negative ion mode.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the analytical standard against its concentration.

-

Identify the peak corresponding to Pinobanksin 5-methyl ether in the sample chromatogram by comparing its retention time and UV-Vis or mass spectrum with the standard.

-

Quantify the amount of Pinobanksin 5-methyl ether in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways

The biological activity of flavonoids is often attributed to their interaction with cellular signaling pathways. While research on Pinobanksin 5-methyl ether is ongoing, preliminary studies and research on the parent compound, pinobanksin, provide insights into its potential mechanisms of action.

Anti-Inflammatory and Antioxidant Pathways (Nrf2 and NF-κB)

A study on propolis flavonoids, including Pinobanksin 5-methyl ether, has suggested their involvement in modulating the Nrf2 and NF-κB signaling pathways, which are crucial in the cellular response to oxidative stress and inflammation[1].

Caption: Nrf2 and NF-κB signaling pathways modulated by flavonoids.

Apoptotic Pathway (of Pinobanksin)

Research on the parent compound, pinobanksin, has demonstrated its ability to induce apoptosis in cancer cells through the activation of caspases[8][9]. While this has not been confirmed for the 5-methyl ether derivative, it provides a plausible hypothesis for its mode of action.

References

- 1. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Profile and Antioxidant Properties of Propolis from Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plant Sources Responsible for the Chemical Composition and Main Bioactive Properties of Poplar-Type Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thephilippineentomologist.org [thephilippineentomologist.org]

- 7. academic.oup.com [academic.oup.com]

- 8. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Purification of Pinobanksin 5-Methyl Ether from Propolis

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating pinobanksin (B127045) 5-methyl ether, a flavonoid compound found in propolis. Propolis is a complex resinous mixture produced by honey bees from plant exudates and is known for its rich composition of bioactive compounds, including polyphenols and flavonoids.[1] Pinobanksin 5-methyl ether has been identified as a constituent in propolis from various geographical origins.[2][3][4] This document outlines a generalized workflow, from raw material processing to final purification and identification, based on established protocols for flavonoid separation from propolis.

Data Presentation: Composition and Analytical Quantification

While specific preparative isolation yields for pinobanksin 5-methyl ether are not extensively detailed in the literature, analytical studies provide data on the presence and concentration of related flavonoids in propolis extracts. This information is crucial for selecting appropriate raw materials and developing purification strategies.

Table 1: Analytical Data on Flavonoid Content in Propolis Extracts

| Compound/Parameter | Propolis Origin | Method | Reported Concentration/Value | Source |

| Pinobanksin 5-methyl ether | Northern India | UHPLC-DAD-MS | Identified, but not quantified individually | [2] |

| Pinobanksin | Chilean | HPLC-ESI-QTOF-MS/MS | 9.56 ± 0.25 mg/g Dry Weight | [3] |

| General Flavonoids | Canada (A. mellifera) | Colorimetric (AlCl₃) | 36.00 ± 8.07 mg QE/100 g extract | [5] |

| General Flavonoids | Philippines (T. biroi) | Colorimetric (AlCl₃) | 9.40 ± 0.47 mg QE/100 g extract | [5] |

| Pinocembrin | Argentina | HPLC-ESI/MS | ~49% of total identified flavonoids | [6] |

| Chrysin | Chilean | HPLC-ESI-QTOF-MS/MS | 30.56 ± 0.60 mg/g Dry Weight | [3] |

| Galangin | Chilean | HPLC-ESI-QTOF-MS/MS | 16.69 ± 0.45 mg/g Dry Weight | [3] |

Note: QE = Quercetin Equivalent. Data represents the complexity and variability of propolis composition.

Experimental Protocols

The isolation of pinobanksin 5-methyl ether is a multi-step process involving extraction, fractionation, and purification. The following protocols are synthesized from standard methods for flavonoid isolation from propolis.[7][8]

Raw Material Preparation and Extraction

The initial step aims to create a crude extract containing a broad range of phytochemicals, including the target flavonoid.

Protocol 2.1.1: Preparation of Crude Ethanolic Propolis Extract

-

Freezing and Grinding: Freeze raw propolis overnight at -20°C to make it brittle.[8][9] Grind the frozen propolis into a fine powder (particle size ~10–80 μm) using a coffee mill or a similar device.[9]

-

Solvent Extraction:

-

Macerate the propolis powder in 70% ethanol (B145695) (a common solvent ratio is 1:30 w/v).[8]

-

Agitate the mixture by shaking at room temperature for a period ranging from 24 to 100 hours.[10][11] Alternatively, sonicate the suspension for approximately 20 minutes in an ultrasonic bath to enhance extraction efficiency.[8]

-

-

Filtration and Concentration:

-

Filter the suspension through a suitable filter (e.g., Whatman paper) to remove solid residues.

-

Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract (EEP).

-

Preliminary Purification and Fractionation

This stage is designed to remove non-flavonoid compounds like waxes and highly non-polar substances, thereby enriching the extract in flavonoids.

Protocol 2.2.1: Defatting and Initial Fractionation

-

Hexane (B92381) Wash (Defatting): Shake the crude EEP (re-dissolved in 70% ethanol) several times with an equal volume of n-hexane in a separatory funnel.[7][12] Discard the upper hexane layer, which contains lipids and waxes.

-

Liquid-Liquid Extraction:

-

Preliminary Column Chromatography (Optional): For highly complex extracts, a preliminary fractionation step on a polyamide column can be employed to separate flavonoids from other phenolic compounds, making subsequent purification easier.[7]

Chromatographic Isolation

Preparative column chromatography is the core step for isolating individual flavonoids from the enriched fraction.

Protocol 2.3.1: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable non-polar solvent (e.g., a hexane-chloroform mixture) to create a slurry and ensure even packing.

-

Sample Loading: Adsorb the flavonoid-rich fraction onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar mobile phase (e.g., chloroform) and gradually increasing the polarity by adding solvents like ethyl acetate (B1210297) or methanol. The specific solvent system must be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.[7]

-

Fraction Collection: Collect the eluate in separate fractions. Monitor the separation process using TLC, spotting each fraction on a plate and developing it in an appropriate solvent system. Fractions containing compounds with similar Rf values are pooled.

Purity Assessment and Structural Identification

The final stage involves verifying the purity of the isolated compound and confirming its chemical structure.

Protocol 2.4.1: Analysis of Purified Compound

-

Purity Confirmation: Assess the purity of the isolated pinobanksin 5-methyl ether using High-Performance Liquid Chromatography (HPLC).[6] A pure sample should yield a single, sharp peak under various detection wavelengths.

-

Structural Elucidation:

-

Mass Spectrometry (MS): Use Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the compound.[2][8]

-

Nuclear Magnetic Resonance (NMR): Perform ¹H NMR and ¹³C NMR spectroscopy to obtain detailed structural information and confirm the identity as pinobanksin 5-methyl ether.

-

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of pinobanksin 5-methyl ether from raw propolis.

Caption: Generalized experimental workflow for isolating pinobanksin 5-methyl ether.

References

- 1. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Preliminary analysis of flavonoids in propolis of honey bee (Apis mell" by Paul Lloydson J. Alvarez [ukdr.uplb.edu.ph]

- 6. Analysis of flavonoids from propolis by on-line HPLC-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ars.usda.gov [ars.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical Profile and Antioxidant Properties of Propolis from Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. tandfonline.com [tandfonline.com]

The Biosynthesis of Pinobanksin 5-Methyl Ether in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Pinobanksin (B127045) 5-methyl ether, a methylated flavonoid of interest found in various plant species, notably within the Pinus genus. While the complete enzymatic characterization of the final methylation step remains an active area of research, this document synthesizes current knowledge on the general flavonoid pathway, the crucial role of O-methyltransferases (OMTs), and provides detailed experimental protocols relevant to the study of this and related compounds.

Introduction to Pinobanksin and its Methylated Derivatives

Pinobanksin is a dihydroflavonol, a type of flavonoid commonly found in the heartwood of Pinus species, as well as in propolis and honey.[1] Like other flavonoids, it is derived from the phenylpropanoid pathway and serves various roles in plants, including defense against pathogens and UV protection. The biological activity of flavonoids can be significantly altered by modifications such as glycosylation and methylation. O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a critical modification that can increase the lipophilicity, metabolic stability, and bioavailability of the compound, thereby enhancing its therapeutic potential. Pinobanksin 5-methyl ether is one such derivative, where a methyl group is added to the hydroxyl group at the C-5 position of the A-ring.

The Core Biosynthetic Pathway

The formation of Pinobanksin 5-methyl ether is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The core structure is synthesized and then tailored by subsequent modification enzymes.

Phenylpropanoid and Flavonoid Biosynthesis

The pathway initiates with the amino acid L-Phenylalanine. A series of core enzymes build the characteristic C6-C3-C6 flavonoid backbone.

-

L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic acid is hydroxylated to 4-coumaric acid by Cinnamate-4-Hydroxylase (C4H) .

-

4-Coumarate-CoA Ligase (4CL) then activates 4-coumaric acid to form 4-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756) (2S)-pinocembrin. It is important to note that for pinobanksin biosynthesis, the B-ring remains unhydroxylated, meaning pinocembrin (B1678385), not naringenin, is the key flavanone intermediate.

Formation of Pinobanksin

The dihydroflavonol pinobanksin is synthesized from its flavanone precursor, pinocembrin.

-

Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of pinocembrin to form (2R,3R)-pinobanksin.

The Final Methylation Step

The terminal step to produce Pinobanksin 5-methyl ether involves the regiospecific methylation of the pinobanksin backbone.

-

O-Methyltransferase (OMT) : A currently uncharacterized OMT catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of pinobanksin, yielding Pinobanksin 5-methyl ether and S-adenosyl-L-homocysteine (SAH). While OMTs with specificity for the 3'-, 4'-, and 7-hydroxyl positions of flavonoids are well-documented, the specific enzyme responsible for 5-O-methylation of dihydroflavonols like pinobanksin is yet to be isolated and characterized from Pinus or other plant species.[2][3]

The overall biosynthetic pathway is visualized in the diagram below.

Quantitative Data

Direct kinetic data for a specific Pinobanksin 5-O-methyltransferase is not yet available in the literature. However, to provide a quantitative context for researchers, the following table summarizes kinetic parameters for a well-characterized flavonoid O-methyltransferase from Citrus reticulata (CrOMT2), which demonstrates activity on various flavonoid substrates, and a 7-O-methyltransferase from Eucalyptus nitida (EnOMT1) acting on pinocembrin. This data serves as a valuable proxy for understanding the potential efficiency of such enzymes.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

| CrOMT2 | Eriodictyol | 4.6 ± 0.5 | 0.0076 ± 0.0002 | 1650.8 | [4] |

| Luteolin | 7.6 ± 0.8 | 0.0206 ± 0.0007 | 2707.9 | [4] | |

| Quercetin | 18.2 ± 1.9 | 0.0163 ± 0.0005 | 895.6 | [4] | |

| Caffeic Acid | 31.5 ± 2.6 | 0.0068 ± 0.0002 | 215.9 | [4] | |

| EnOMT1 | Pinocembrin | 1.83 ± 0.23 | - | - | [5] |

| S-adenosyl-L-methionine (SAM) | 4.99 ± 0.61 | - | - | [5] |

Table 1: Kinetic parameters of representative flavonoid O-methyltransferases. CrOMT2 is a multifunctional OMT, while EnOMT1 is a 7-O-methyltransferase acting on the direct precursor of pinobanksin.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the enzymes and products in the Pinobanksin 5-methyl ether biosynthetic pathway.

Gene Identification and Cloning

The logical workflow for identifying a candidate OMT gene is outlined below.

Heterologous Expression and Protein Purification of OMT

This protocol is adapted from methodologies used for characterizing various plant OMTs.[4][6]

-

Vector Construction : The full-length coding sequence of the candidate OMT gene is cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Transformation : The resulting construct is transformed into a suitable E. coli expression host strain, such as BL21(DE3).

-

Culture Growth : A single colony is used to inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking. This starter culture is then used to inoculate 1 L of LB medium.

-

Induction : The culture is grown at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. The culture is then incubated for an additional 16-20 hours at a lower temperature (e.g., 18°C) to enhance soluble protein expression.

-

Cell Lysis : Cells are harvested by centrifugation (e.g., 6,000 x g, 10 min, 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Cells are lysed by sonication on ice.

-

Purification : The cell lysate is clarified by centrifugation (e.g., 12,000 x g, 30 min, 4°C). The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

-

Verification : The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis. Protein concentration is determined using a Bradford assay.

In Vitro OMT Enzyme Assay

This protocol outlines a typical procedure to determine the activity and substrate specificity of the purified recombinant OMT.[1]

-

Reaction Mixture : The standard assay is performed in a total volume of 100 µL. The reaction mixture contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM flavonoid substrate (e.g., pinobanksin, dissolved in DMSO)

-

500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

1-5 µg of purified recombinant OMT enzyme

-

-

Incubation : The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30-37°C for a duration ranging from 30 minutes to 2 hours.

-

Reaction Quenching : The reaction is stopped by adding an equal volume (100 µL) of methanol (B129727) or by adding 20 µL of 20% HCl.

-

Negative Controls : Two controls are essential:

-

A reaction mixture with a heat-inactivated (boiled) enzyme.

-

A reaction mixture without the enzyme.

-

-

Product Analysis : The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is filtered through a 0.22 µm filter before analysis.

Product Identification and Quantification by HPLC-MS

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) is used for analysis.

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column (e.g., ZORBAX C₁₈, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient : A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate : 0.5 - 1.0 mL/min.

-

Detection : Diode Array Detector (DAD) to monitor at characteristic wavelengths for flavonoids (e.g., 290 nm and 340 nm).

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for flavonoids.

-

Analysis : The formation of the methylated product is confirmed by detecting its specific mass-to-charge ratio (m/z). For Pinobanksin 5-methyl ether, the expected [M-H]⁻ ion would be at m/z 285.07, compared to m/z 271.06 for the pinobanksin substrate.

-

-

Quantification : For kinetic studies, a calibration curve is generated using an authentic standard of the methylated product. The peak area from the HPLC chromatogram is used to determine the concentration of the product formed.

Conclusion and Future Outlook

The biosynthesis of Pinobanksin 5-methyl ether follows the canonical flavonoid pathway, culminating in a key methylation step. While the specific O-methyltransferase responsible for the 5-O-methylation of pinobanksin has not yet been definitively identified and characterized, the wealth of knowledge on other flavonoid OMTs provides a strong foundation for its future discovery. The protocols and data presented in this guide offer researchers a comprehensive toolkit to investigate this pathway, isolate the putative enzyme from Pinus or other relevant species, and explore the biotechnological production of this and other valuable methylated flavonoids. Future work in this area will be crucial for unlocking the full therapeutic potential of these specialized plant metabolites.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Pinobanksin 5-Methyl Ether: A Technical Guide to its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid predominantly found in propolis, a resinous substance produced by honeybees.[1] As a member of the flavanone (B1672756) class of polyphenols, it has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases. Consequently, the exploration of potent antioxidants like pinobanksin 5-methyl ether is a important area of research for the development of novel therapeutic agents.

This technical guide provides an in-depth examination of the core mechanisms underlying the antioxidant activity of pinobanksin 5-methyl ether. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a summary of current quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Core Antioxidant Mechanisms of Pinobanksin 5-Methyl Ether

The antioxidant capacity of pinobanksin 5-methyl ether is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress. These mechanisms primarily include direct radical scavenging, modulation of intracellular antioxidant defense systems via the Nrf2 signaling pathway, and the chelation of pro-oxidant metal ions.

Direct Radical Scavenging Activity

Pinobanksin 5-methyl ether can directly neutralize free radicals through hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mechanisms, a characteristic feature of phenolic compounds.[2] The presence of hydroxyl groups in its structure allows it to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[1]

The radical scavenging potential of pinobanksin 5-methyl ether has been quantified in several in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being the most common. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of the compound's radical scavenging efficacy.

Modulation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, pinobanksin 5-methyl ether is believed to exert its antioxidant effects by upregulating the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. While the direct quantitative effects of pinobanksin 5-methyl ether on the expression of Nrf2, HO-1, and NQO1 are still under active investigation, studies on honey constituents, including pinobanksin 5-methyl ether, have shown their ability to induce detoxification genes, suggesting a role in this pathway.[6]

Metal Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to oxidative stress by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Flavonoids, including pinobanksin 5-methyl ether, possess structural motifs that enable them to chelate these metal ions. By binding to and sequestering these pro-oxidant metals, pinobanksin 5-methyl ether can prevent them from participating in redox cycling and the generation of ROS. The specific quantitative metal-chelating capacity of pinobanksin 5-methyl ether is an area that warrants further investigation.

Quantitative Antioxidant Activity Data

The following table summarizes the available quantitative data on the in vitro antioxidant activity of pinobanksin 5-methyl ether.

| Assay | IC50 (µg/mL) | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 98.4 | 343.7 | [7] |

| ABTS Radical Scavenging | >100 | >349.3 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the antioxidant activity of pinobanksin 5-methyl ether.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in the dark.

-

Sample Preparation: Dissolve pinobanksin 5-methyl ether in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

In a 96-well plate, add 100 µL of each sample dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of pinobanksin 5-methyl ether in methanol.

-

Assay:

-

Add 10 µL of each sample dilution to a 96-well plate.

-

Add 190 µL of the ABTS•⁺ working solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Western Blotting for Nrf2, HO-1, and NQO1

Principle: This technique is used to detect and quantify the protein levels of Nrf2, HO-1, and NQO1 in cells treated with pinobanksin 5-methyl ether.

Procedure:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2, HaCaT) and treat with various concentrations of pinobanksin 5-methyl ether for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Nrf2 Nuclear Translocation

Principle: This method is used to visualize the subcellular localization of Nrf2 and to determine if pinobanksin 5-methyl ether induces its translocation from the cytoplasm to the nucleus.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with pinobanksin 5-methyl ether.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking solution (e.g., 1% bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate with an anti-Nrf2 primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining: Stain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Analyze the images to determine the extent of Nrf2 nuclear translocation.

Visualizations

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental workflows related to the antioxidant activity of pinobanksin 5-methyl ether.

Caption: Core antioxidant mechanisms of pinobanksin 5-methyl ether.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Experimental workflow for analyzing Nrf2 pathway activation.

Conclusion

Pinobanksin 5-methyl ether demonstrates significant promise as a natural antioxidant compound. Its mechanisms of action are comprehensive, encompassing direct radical scavenging and the modulation of the critical Nrf2 antioxidant response pathway. The quantitative data available, particularly from DPPH and ABTS assays, provide a solid foundation for its characterization as a potent antioxidant.

However, to fully elucidate its therapeutic potential, further research is warranted. Specifically, quantitative investigations into its ferric reducing antioxidant power, cellular antioxidant activity, and metal-chelating capabilities are needed. Furthermore, detailed studies quantifying the dose- and time-dependent effects of pinobanksin 5-methyl ether on the expression of Nrf2 and its downstream target genes, HO-1 and NQO1, will provide a more complete understanding of its role in cellular defense.

References

- 1. Pinobanksin 5-methyl ether | 119309-36-3 | UEA30936 [biosynth.com]

- 2. Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - ProQuest [proquest.com]

- 6. Pinobanksin 5-methyl ether | CAS:119309-36-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Pinobanksin 5-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether, a flavonoid found in various natural sources including propolis, is a compound of growing interest for its potential pharmacological activities.[1][2][3] As a derivative of pinobanksin, a well-documented anti-inflammatory and antioxidant agent, pinobanksin 5-methyl ether is hypothesized to possess significant therapeutic properties.[1][4] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the anti-inflammatory properties of pinobanksin 5-methyl ether, alongside data for its parent compound, pinobanksin. It details relevant experimental protocols and visualizes key signaling pathways to facilitate further research and drug development in this area. While direct evidence for the anti-inflammatory effects of pinobanksin 5-methyl ether is still emerging, this document serves as a foundational resource for its scientific exploration.

Quantitative Data on Bioactivity

Quantitative data on the direct anti-inflammatory activity of pinobanksin 5-methyl ether is currently limited. However, its antioxidant capacity, a property closely linked to anti-inflammatory effects, has been evaluated. The following table summarizes the available antioxidant data for pinobanksin 5-methyl ether. For comparative purposes and to guide future research, a summary of the anti-inflammatory and antioxidant activities of the parent compound, pinobanksin, is also provided.

Table 1: Antioxidant Activity of Pinobanksin 5-Methyl Ether

| Assay | Endpoint | Result (IC50) | Source |

| DPPH Radical Scavenging | Antioxidant Activity | 98.4 µg/mL | [2] |

| ABTS Radical Scavenging | Antioxidant Activity | Weak Activity | [2] |

Table 2: Anti-inflammatory and Antioxidant Activity of Pinobanksin (Parent Compound)

| Model System | Treatment | Key Findings | Source |

| LPS-induced H9c2 cells | 5-80 µM Pinobanksin | Dose-dependent anti-inflammatory response. | [4] |

| H2O2-induced H9c2 cells | 5-40 µM Pinobanksin | Dose-dependent antioxidant effects. | [1] |

| H2O2-induced H9c2 cells | 40-80 µM Pinobanksin | Pro-oxidant effects observed at higher concentrations. | [1] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of flavonoids like pinobanksin are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2.

References

- 1. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinobanksin 5-methyl ether | 119309-36-3 | UEA30936 [biosynth.com]

- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activities of Pinobanksin 5-Methyl Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether, a flavonoid naturally occurring in sources such as propolis, has garnered scientific interest for its potential biological activities.[1] As a member of the flavonoid family, it is studied for its antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the currently available in vitro data on pinobanksin 5-methyl ether, detailing its biological effects, the experimental methodologies used to determine these activities, and the potential signaling pathways involved.

Antioxidant Activity

Pinobanksin 5-methyl ether has demonstrated antioxidant properties by scavenging free radicals.[1] The antioxidant capacity is attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.[1]

Quantitative Antioxidant Data

A study on the ethanolic extract of Mexican brown propolis provides specific quantitative data on the antioxidant activity of pinobanksin 5-methyl ether through two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

| Compound | Antioxidant Assay | IC50 (µg/mL) |

| Pinobanksin 5-methyl ether | DPPH Radical Scavenging | 98.4[2] |

| Pinobanksin 5-methyl ether | ABTS Radical Scavenging | >100[2] |

Table 1: Antioxidant Activity of Pinobanksin 5-methyl ether. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Putative Anti-inflammatory and Anticancer Activities

Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] This pathway is a key regulator of the inflammatory response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for the assays mentioned in this guide.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Preparation of Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test sample solutions of pinobanksin 5-methyl ether at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test sample or standard to a solution of DPPH.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Preparation of Reagents:

-

ABTS stock solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution and allow it to stand in the dark at room temperature for 12-16 hours. Dilute the solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

-

Test sample solutions of pinobanksin 5-methyl ether at various concentrations.

-

Positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cell Viability Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture:

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of pinobanksin 5-methyl ether for a specific duration (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.[8]

-

Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength between 500 and 600 nm.[8]

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (concentration that inhibits 50% of cell growth) can be calculated.

-

In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Scavenging Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

-

Cell Culture:

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of pinobanksin 5-methyl ether for a short period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

-

Assay Procedure:

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.[9]

-

The Griess reagent reacts with nitrite to form a colored azo dye, which can be measured spectrophotometrically (around 540 nm).[9][10]

-

-

Data Analysis:

-

The amount of NO produced is calculated from a standard curve of sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Visualizations

Signaling Pathway

Caption: Putative inhibition of the NF-κB signaling pathway by Pinobanksin 5-methyl ether.

Experimental Workflows

Caption: Workflow for the DPPH Radical Scavenging Assay.

References

- 1. Pinobanksin 5-methyl ether | 119309-36-3 | UEA30936 [biosynth.com]

- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 8. broadpharm.com [broadpharm.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. In Vitro Nitric Oxide Assays [cellbiolabs.com]

Pinobanksin 5-Methyl Ether: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavonoid, predominantly found in bee propolis and various plant sources. As a derivative of pinobanksin, it belongs to the flavanone (B1672756) class of polyphenols, which are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the current scientific understanding of Pinobanksin 5-methyl ether's potential therapeutic applications, focusing on its antioxidant, anti-inflammatory, anticancer, and anti-Helicobacter pylori properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Pinobanksin 5-methyl ether, with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol , is structurally characterized by a flavanone backbone with a methoxy (B1213986) group at the C-5 position.[1]

| Property | Value |

| CAS Number | 119309-36-3 |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| SMILES | COC1=CC(=O)C2=C(O1)C(C(C3=CC=CC=C3)O2)O |

| Storage | Store at < -15°C in a well-closed container. |

Potential Therapeutic Applications

Current research, primarily on propolis extracts containing Pinobanksin 5-methyl ether and its parent compound pinobanksin, suggests several promising therapeutic avenues.

Antioxidant Activity

Pinobanksin 5-methyl ether exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1] Its antioxidant mechanism is attributed to its ability to donate hydrogen atoms or electrons, thereby stabilizing free radicals.[1]

Quantitative Data: In Vitro Antioxidant Activity

| Assay | IC₅₀ (µg/mL) | Source |

| DPPH Radical Scavenging | 98.4 | Mexican Brown Propolis |

| ABTS Radical Scavenging | Weak Activity | Mexican Brown Propolis |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from general methodologies for assessing the antioxidant activity of natural compounds.

-

Reagent Preparation:

-

Prepare a stock solution of Pinobanksin 5-methyl ether in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the Pinobanksin 5-methyl ether solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing the solvent and DPPH solution is used as a reference.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Pinobanksin 5-methyl ether.

-

Anti-inflammatory Activity

While direct quantitative data for Pinobanksin 5-methyl ether is limited, studies on propolis extracts containing this compound and its parent flavonoid, pinobanksin, indicate significant anti-inflammatory potential. The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as NF-κB, and the reduction of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This protocol describes a common method for evaluating the anti-inflammatory effects of compounds in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Pinobanksin 5-methyl ether for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite (B80452) Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Anticancer Activity

Pinobanksin 5-methyl ether has demonstrated cytotoxic effects against several human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The proposed mechanism for related flavonoids involves the induction of apoptosis through the activation of caspase signaling pathways.

Quantitative Data: In Vitro Cytotoxic Activity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HS-578T | Breast | 29.4 |

| PC-3 | Prostate | 35.7 |

| HeLa | Cervical | 52.8 |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxicity of a compound against cancer cells.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., HS-578T, PC-3, HeLa) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Pinobanksin 5-methyl ether and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

-

Anti-Helicobacter pylori Activity

Studies on Georgian and other propolis extracts have identified Pinobanksin 5-methyl ether as a constituent and have demonstrated significant activity against Helicobacter pylori.[4][5][6] While a specific Minimum Inhibitory Concentration (MIC) for the isolated Pinobanksin 5-methyl ether has not been reported in the reviewed literature, a positive correlation between its presence and the anti-H. pylori activity of propolis extracts has been suggested.[7]

Experimental Protocol: Broth Microdilution MIC Assay for H. pylori

This protocol is a standard method for determining the minimum inhibitory concentration of a compound against H. pylori.

-

Bacterial Culture and Inoculum Preparation:

-

Culture H. pylori on an appropriate agar (B569324) medium (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions.

-

Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth with 5% fetal bovine serum) and adjust the turbidity to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microplate, prepare serial two-fold dilutions of Pinobanksin 5-methyl ether in the broth.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Molecular Mechanisms of Action: Signaling Pathways

The therapeutic effects of flavonoids like Pinobanksin 5-methyl ether are often attributed to their ability to modulate intracellular signaling pathways. Based on studies of the parent compound pinobanksin and other related flavonoids, two key pathways are of particular interest: the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids are known to inhibit this pathway.

References

- 1. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Correlation between Chemical Profile of Georgian Propolis Extracts and Their Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pinobanksin 5-methyl ether | CAS#:119309-36-3 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

Pinobanksin 5-Methyl Ether: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin (B127045) 5-methyl ether is a naturally occurring flavanone, a class of flavonoids, predominantly found in bee propolis and the heartwood of Pinus species. While not used in isolation in traditional medicine, its presence in propolis—a resinous substance with a long history of use in folk remedies for its antimicrobial, anti-inflammatory, and wound-healing properties—positions it as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of the scientific literature on Pinobanksin 5-methyl ether, detailing its biological activities, the experimental protocols used for its evaluation, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key biological and experimental processes are visualized using DOT language diagrams to facilitate understanding and further research.

Sources and Role in Traditional Medicine

Pinobanksin 5-methyl ether is a key phytochemical identified in propolis from diverse geographical regions, including Mexico, Georgia, and Chile[1][2][3]. Propolis has been a cornerstone of traditional medicine for centuries, employed by ancient civilizations for its therapeutic properties[4]. Its applications range from treating wounds and infections to reducing inflammation. The efficacy of propolis is attributed to its complex chemical composition, rich in polyphenols like Pinobanksin 5-methyl ether. Therefore, the traditional use of this compound is intrinsically linked to the ethnopharmacological applications of propolis. The compound has also been isolated from various plants, including those of the genus Pinus[5].

Pharmacological Activities and Quantitative Data

Scientific investigations have revealed that Pinobanksin 5-methyl ether possesses a range of biological activities, contributing to the therapeutic effects of the natural sources from which it is derived.

Antioxidant Activity

Pinobanksin 5-methyl ether exhibits antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various chronic diseases[6]. This activity is mediated by its ability to donate hydrogen atoms or electrons, thereby stabilizing reactive oxygen species[6]. Quantitative analysis from a study on Mexican brown propolis determined its efficacy in scavenging the DPPH and ABTS radicals[1].

Table 1: Antioxidant Activity of Pinobanksin 5-Methyl Ether

| Assay | IC₅₀ (μg/mL) | IC₅₀ (μM)¹ | Source |

|---|---|---|---|

| DPPH Radical Scavenging | 98.4 ± 2.3 | 343.7 | [1] |

| ABTS Radical Scavenging | 126.9 ± 4.5 | 443.3 | [1] |

¹ Calculated based on a molecular weight of 286.28 g/mol .

Anti-inflammatory Activity

The compound may influence signaling pathways related to inflammation and the immune response[6]. Studies on its parent compound, pinobanksin, have shown a dose-dependent anti-inflammatory response in lipopolysaccharide (LPS)-induced H9c2 cells[5]. The mechanism is linked to the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway[7]. While direct IC₅₀ values for Pinobanksin 5-methyl ether are not available in the reviewed literature, the activity of its parent compound suggests a potential role in mitigating inflammation.

Anticancer and Antiproliferative Activity

Research on Sonoran propolis has highlighted the role of pinobanksin and its derivatives in cancer cell inhibition. The parent compound, pinobanksin, was found to be an apoptotic inducer, activating caspase 3, 8, and 9 signaling pathways and inducing the loss of mitochondrial membrane potential in B-cell lymphoma (M12.C3.F6) cell lines[5]. While Pinobanksin 5-methyl ether was identified in the active propolis extract, its specific IC₅₀ value for antiproliferative activity has not been reported. The activity of the parent compound is provided for reference.

Table 2: Antiproliferative Activity of Pinobanksin (Parent Compound)

| Cell Line | Compound | IC₅₀ (μM) | IC₅₀ (μg/mL) | Source |

|---|

| M12.C3.F6 (B-cell lymphoma) | Pinobanksin | 52.1 | 14.2 |[5] |

Antimicrobial Activity

Pinobanksin 5-methyl ether has demonstrated notable antimicrobial properties, particularly against Helicobacter pylori, a bacterium linked to various gastric diseases[2][8]. Propolis extracts containing this compound have shown potent anti-H. pylori activity[2]. The data below represents the activity of propolis extracts rich in Pinobanksin 5-methyl ether, as MIC values for the pure compound are not specified in the cited literature.

Table 3: Anti-Helicobacter pylori Activity of Propolis Extracts Containing Pinobanksin 5-Methyl Ether

| Propolis Source | H. pylori Strains | MIC (μg/mL) | MBC (μg/mL) | Source |

|---|

| Georgian Propolis | Reference & Clinical Strains | 31.3 - 125.0 | 31.3 - 125.0 |[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and evaluation of Pinobanksin 5-methyl ether.

Isolation and Purification from Propolis

This protocol outlines a general method for the extraction and isolation of flavonoid aglycones from raw propolis.

-

Extraction: Macerate raw propolis (e.g., 50 g) and soak in a solvent such as dichloromethane (B109758) or 70% ethanol (B145695) (e.g., 200 mL) for 3-4 days at room temperature with occasional shaking[1].

-

Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel 60 (70–230 mesh).

-

Elution: Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol (B129727).

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a vanillin/H₂SO₄ spray reagent followed by heating.

-

Purification: Combine fractions containing the target compound and purify further using preparative TLC or repeated column chromatography until a pure compound is obtained.

-

Structure Elucidation: Confirm the structure of the isolated Pinobanksin 5-methyl ether using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry[1].

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging capacity of the compound[1].

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of Pinobanksin 5-methyl ether in methanol.

-

Reaction: In a 96-well plate or cuvette, mix the sample solution with the DPPH solution. The final volume and concentrations should be optimized for the specific assay.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only methanol and the DPPH solution is also measured.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.

-

IC₅₀ Determination: Plot the scavenging percentage against the sample concentrations to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7)[9][10][11].

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluence. Seed the cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of Pinobanksin 5-methyl ether for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include control wells (cells only, cells + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

-

Calculation: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Anticancer Activity: MTT Cell Proliferation Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation[5].

-

Cell Seeding: Seed cancer cells (e.g., M12.C3.F6) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Pinobanksin 5-methyl ether and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm.

-

IC₅₀ Calculation: Calculate the percentage of cell inhibition relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.

Visualization of Signaling Pathways and Workflows

The biological activities of Pinobanksin 5-methyl ether and its parent compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Caption: Workflow for the isolation of Pinobanksin 5-methyl ether.

Caption: Inhibition of the NF-κB inflammatory pathway.

Caption: Activation of the Nrf2 antioxidant response pathway.

Caption: Induction of the intrinsic apoptosis pathway.

Conclusion and Future Directions